molecular formula C22H21FN2O B3828262 2-[(4-Fluorophenyl)-(quinolin-6-ylamino)methyl]cyclohexan-1-one

2-[(4-Fluorophenyl)-(quinolin-6-ylamino)methyl]cyclohexan-1-one

Cat. No.: B3828262
M. Wt: 348.4 g/mol
InChI Key: SBGHKGVVQISYCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Fluorophenyl)-(quinolin-6-ylamino)methyl]cyclohexan-1-one is a complex organic compound that features a cyclohexanone core substituted with a 4-fluorophenyl group and a quinolin-6-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)-(quinolin-6-ylamino)methyl]cyclohexan-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Cyclohexanone Intermediate: The cyclohexanone core is synthesized through a reaction between cyclohexanone and a suitable Grignard reagent, such as 4-fluorophenyl magnesium bromide.

    Introduction of the Quinoline Moiety: The quinoline moiety is introduced via a nucleophilic substitution reaction, where the quinolin-6-ylamine reacts with the intermediate to form the desired product.

    Final Cyclization and Purification: The final product is obtained through cyclization and subsequent purification steps, such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)-(quinolin-6-ylamino)methyl]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated quinoline derivatives with nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of quinoline carboxylic acids.

    Reduction: Formation of quinoline alcohols.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

2-[(4-Fluorophenyl)-(quinolin-6-ylamino)methyl]cyclohexan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)-(quinolin-6-ylamino)methyl]cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit bacterial DNA-gyrase, leading to antibacterial effects, or modulate signaling pathways involved in inflammation or cancer.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Chlorophenyl)-(quinolin-6-ylamino)methyl]cyclohexan-1-one: Similar structure but with a chlorine atom instead of fluorine.

    2-[(4-Bromophenyl)-(quinolin-6-ylamino)methyl]cyclohexan-1-one: Similar structure but with a bromine atom instead of fluorine.

    2-[(4-Methylphenyl)-(quinolin-6-ylamino)methyl]cyclohexan-1-one: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-[(4-Fluorophenyl)-(quinolin-6-ylamino)methyl]cyclohexan-1-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential compared to its analogues.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(4-fluorophenyl)-(quinolin-6-ylamino)methyl]cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O/c23-17-9-7-15(8-10-17)22(19-5-1-2-6-21(19)26)25-18-11-12-20-16(14-18)4-3-13-24-20/h3-4,7-14,19,22,25H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGHKGVVQISYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C(C2=CC=C(C=C2)F)NC3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[(4-Fluorophenyl)-(quinolin-6-ylamino)methyl]cyclohexan-1-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[(4-Fluorophenyl)-(quinolin-6-ylamino)methyl]cyclohexan-1-one
Reactant of Route 3
Reactant of Route 3
2-[(4-Fluorophenyl)-(quinolin-6-ylamino)methyl]cyclohexan-1-one
Reactant of Route 4
2-[(4-Fluorophenyl)-(quinolin-6-ylamino)methyl]cyclohexan-1-one
Reactant of Route 5
2-[(4-Fluorophenyl)-(quinolin-6-ylamino)methyl]cyclohexan-1-one
Reactant of Route 6
2-[(4-Fluorophenyl)-(quinolin-6-ylamino)methyl]cyclohexan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.